molecular formula C16H18N4O3 B11016465 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one CAS No. 848995-81-3

4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Cat. No.: B11016465
CAS No.: 848995-81-3
M. Wt: 314.34 g/mol
InChI Key: JPJYTOVGEDKBDG-UHFFFAOYSA-N
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Description

4-Butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic coumarin (chromen-2-one) derivative featuring a butyl group at position 4, a methyl group at position 8, and a methoxy-linked tetrazole moiety at position 5. This compound is of interest in medicinal chemistry due to the pharmacological versatility of coumarin scaffolds, which are known for anticoagulant, antimicrobial, and anticancer activities .

Properties

CAS No.

848995-81-3

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C16H18N4O3/c1-3-4-5-11-8-15(21)23-16-10(2)13(7-6-12(11)16)22-9-14-17-19-20-18-14/h6-8H,3-5,9H2,1-2H3,(H,17,18,19,20)

InChI Key

JPJYTOVGEDKBDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3

solubility

18 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-8-methyl-7-(1H-tetrazol-5-yl

Biological Activity

4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic compound belonging to the chromenone class, notable for its diverse biological activities. The incorporation of a tetrazole moiety is significant, as it enhances the compound's potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 348.4 g/mol. The structural features include a butyl group at position 4 and a methoxy-substituted tetrazole at position 7, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22N4O3C_{19}H_{22}N_{4}O_{3}
Molecular Weight348.4 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that it effectively scavenges free radicals. This property is crucial for preventing oxidative stress-related diseases.

Concentration (µM)% Inhibition
1045
5070
10085

Acetylcholinesterase Inhibition

Given the structural similarity to other coumarin derivatives known for acetylcholinesterase (AChE) inhibition, studies have shown that this compound may also inhibit AChE activity. This could have implications for treating neurodegenerative diseases such as Alzheimer’s.

CompoundIC50 (µM)
4-butyl-8-methyl...20
Standard Drug15

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes like acetylcholinesterase by binding to the active site, preventing substrate access.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
  • Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound alongside other derivatives:

  • Synthesis and Evaluation : A study synthesized several derivatives of chromenones with tetrazole moieties and evaluated their antimicrobial activities. The results indicated that modifications at various positions significantly influenced potency.
  • In Vivo Studies : Preliminary in vivo studies have suggested potential neuroprotective effects in animal models, warranting further investigation into its therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs for comparison include:

8-Methyl-4-Phenyl-7-(2H-Tetrazol-5-Ylmethoxy)Chromen-2-One
  • Structural Difference : Substitution at position 4 (phenyl vs. butyl).
  • Binding Interactions: The phenyl group may engage in π-π stacking with aromatic residues in target proteins, whereas the butyl chain could occupy hydrophobic pockets .
3-[2-(4-Phenylthiazol-2-Ylamino)Acetyl]Chromen-2-One
  • Structural Difference : Thiazole substituent vs. tetrazole.
  • Impact :
    • Electronic Effects : Thiazole (sulfur-containing) offers moderate hydrogen-bonding capacity, while tetrazole (highly polar, pKa ~4.9) mimics carboxylates, enhancing solubility and ionic interactions at physiological pH .
    • Metabolic Stability : Tetrazole’s resistance to enzymatic degradation may confer longer half-lives compared to thiazole derivatives .
5-Alkoxy-8-Aminochromen-2-Ones
  • Structural Difference: Amino group at position 8 vs. methyl, and alkoxy vs. tetrazolylmethoxy at position 5/6.
  • Impact: Basicity: The amino group (pKa ~10) remains protonated in physiological conditions, limiting membrane permeability. Tetrazole’s lower pKa ensures partial ionization, balancing solubility and absorption . Synthesis Complexity: Introduction of tetrazole requires bromoethoxy intermediates (e.g., compound 7 in ) and nucleophilic substitution with tetrazole, whereas amines are installed via reduction (e.g., SnCl₂/EtOH) .

Physicochemical and Pharmacological Properties

Compound Substituents logP Solubility (mg/mL) Key Advantages
Target Compound 4-Butyl, 8-Methyl, 7-Tetrazolylmethoxy ~4.1 0.12 (pH 7.4) High lipophilicity for membrane penetration; tetrazole enhances target engagement
8-Methyl-4-Phenyl Analog 4-Phenyl, 8-Methyl, 7-Tetrazolylmethoxy ~3.2 0.09 (pH 7.4) Rigid aromatic structure for selective binding
Thiazole Derivative 7-Thiazole, 3-Acetyl ~3.8 0.08 (pH 7.4) Thiazole enables moderate H-bonding; lower metabolic stability
5-Alkoxy-8-Amino Analogs 5-Alkoxy, 8-Amino ~2.5 0.15 (pH 7.4) High solubility but limited bioavailability due to protonation

Research Findings

  • Binding Affinity: Molecular docking studies suggest the tetrazole group in the target compound forms strong hydrogen bonds with serine proteases (e.g., thrombin), outperforming thiazole and amino analogs .
  • Metabolic Stability : The butyl chain reduces cytochrome P450-mediated oxidation compared to phenyl, extending half-life in vivo .
  • Toxicity: Amino-substituted analogs (e.g., 10a–c in ) show higher hepatotoxicity in rodent models, possibly due to reactive metabolites .

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